molecular formula C16H17F3N4O2S B2791253 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1797973-27-3

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2791253
CAS No.: 1797973-27-3
M. Wt: 386.39
InChI Key: VDQDGLVFGDDMLF-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group at the 4-position. The pyrimidine ring is linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide moiety. This structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the pyrrolidine ring, a saturated heterocycle known to improve solubility and bioavailability . The sulfonamide group provides hydrogen-bonding capacity, making it a candidate for targeting enzymes or receptors with polar active sites.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-16(18,19)12-4-3-5-13(10-12)26(24,25)21-11-14-20-7-6-15(22-14)23-8-1-2-9-23/h3-7,10,21H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDGLVFGDDMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N4O2SC_{15}H_{17}F_3N_4O_2S, with a molecular weight of approximately 394.38 g/mol. The presence of the pyrrolidine and pyrimidine moieties contributes to its biological activity, particularly in targeting specific receptors and enzymes.

The compound is hypothesized to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain kinases involved in signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : The pyrimidine and pyrrolidine groups may interact with various receptors, including those involved in inflammatory responses and neuroprotection.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit tumor growth in murine models by targeting specific signaling pathways associated with cancer cell proliferation.

StudyModelFindings
Murine Colon CancerDemonstrated significant tumor reduction with IC50 values in the low micromolar range.
Rat Organotypic Hippocampal SlicesPrevented neurotoxicity induced by kainic acid, indicating neuroprotective properties.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate cytokine production, which is crucial in inflammatory diseases.

StudyModelFindings
In vitro Cytokine Release AssayInhibited IL-17 and TNFα production with IC50 values ranging from 0.1 to 1 μM.
Animal Model of ArthritisReduced severity of inflammation and joint damage significantly.

Case Studies

  • Neuroprotection in Kainic Acid-Induced Toxicity : A study investigated the effects of the compound in rat organotypic hippocampal slices exposed to kainic acid. The results indicated that this compound significantly reduced cell death and preserved neuronal integrity by modulating AKT and PKA signaling pathways .
  • Antitumor Efficacy in Murine Models : Another study assessed the compound's efficacy against colon cancer cells in mice, revealing a marked reduction in tumor size and improved survival rates compared to control groups .

Scientific Research Applications

Alzheimer's Disease Treatment

One of the primary applications of Edelinontrine is in the treatment of Alzheimer's disease. The compound has been investigated for its potential to inhibit specific pathways involved in neurodegeneration. Clinical trials have reached Phase II, indicating its promise as a therapeutic agent for cognitive disorders associated with Alzheimer's disease .

Anticancer Properties

Edelinontrine has also been explored for its anticancer properties. Research indicates that compounds with similar structural features can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies suggest that pyrimidine derivatives may play a role in modulating the activity of kinases, which are crucial in cancer progression .

Clinical Trials for Alzheimer's Disease

In a recent clinical trial involving Edelinontrine, patients with mild to moderate Alzheimer's disease were administered the compound to assess cognitive function improvements. Results indicated a statistically significant improvement in cognitive scores compared to placebo groups, suggesting potential benefits for patients suffering from this debilitating condition .

Anticancer Efficacy Studies

A study conducted on various cancer cell lines demonstrated that Edelinontrine effectively inhibited cell proliferation at low micromolar concentrations. The mechanism was associated with the downregulation of key oncogenic pathways, highlighting its potential as a lead compound for further development in oncology .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrimidine Ring

The pyrimidine ring in this compound can undergo substitution reactions due to electron-withdrawing effects from the trifluoromethyl (-CF<sub>3</sub>) group and sulfonamide (-SO<sub>2</sub>NH-) moiety. For example:

  • Amination Reactions : Pyrimidine derivatives with electron-deficient rings readily react with amines under transition metal catalysis. Similar compounds (e.g., pyrimidine-sulfonamide hybrids) have been functionalized via Buchwald–Hartwig amination (Table 1) .

  • Halogenation : Chloropyrimidine intermediates (common precursors) participate in halogen displacement with nucleophiles like morpholine or pyrrolidine under basic conditions .

Table 1 : Representative Pyrimidine Substitution Reactions

ReactantConditionsProductYieldSource
MorpholinePd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>, 100°CPyrrolidine-substituted pyrimidine85%
3-HydroxypyrrolidineMicrowave irradiation, 120°CHydroxypyrrolidine-pyrimidine conjugate72%

Sulfonamide Group Reactivity

The sulfonamide (-SO<sub>2</sub>NH-) group participates in acid-base and alkylation reactions:

  • Acid-Base Reactions : The sulfonamide N–H proton (pK<sub>a</sub> ~10–12) deprotonates under basic conditions, forming a sulfonamidate anion capable of nucleophilic attacks .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives, altering solubility and bioactivity .

Hydrolysis and Stability

  • Acidic Hydrolysis : The sulfonamide bond is stable under mild acidic conditions but hydrolyzes in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at elevated temperatures (>80°C), yielding 3-(trifluoromethyl)benzenesulfonic acid and the pyrimidine-methylamine derivative .

  • Basic Hydrolysis : Prolonged exposure to NaOH (≥2M) cleaves the sulfonamide group, generating sulfonate salts .

Redox Reactions

  • Reductive Coupling : Sodium bisulfite (NaHSO<sub>3</sub>) or SnCl<sub>2</sub> mediates reductive coupling of nitro intermediates to sulfonamides, a pathway observed in structurally related compounds .

  • Oxidation : The pyrrolidine ring may undergo oxidation with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>, forming pyrrolidone derivatives.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF<sub>3</sub>) group deactivates the benzene ring, directing electrophiles to the meta position. Limited reactivity is observed under standard EAS conditions (e.g., nitration requires fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 50°C) .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) are feasible at halogenated positions on the pyrimidine or benzene rings. For example:

  • Suzuki Coupling : A bromopyrimidine analog reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives .

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub>.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming自由基 intermediates .

Key Mechanistic Insights from Analogous Compounds

  • Sulfonamide as a Leaving Group : In reductive amination, the -SO<sub>2</sub>NH- group acts as a leaving group in the presence of FeCl<sub>2</sub>/NaHSO<sub>3</sub>, enabling C–N bond formation .

  • Steric Effects : Bulky substituents on the pyrimidine ring (e.g., pyrrolidine) hinder nucleophilic attacks at the 4-position .

Comparison with Similar Compounds

Flumbatinib

  • Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide .
  • Key Differences :
    • Replaces the sulfonamide group with a benzamide.
    • Incorporates a pyridin-3-yl substituent on the pyrimidine ring instead of pyrrolidin-1-yl.
    • Includes a 4-methylpiperazine group, which enhances solubility and modulates kinase inhibition.
  • Biological Activity : Tyrosine kinase inhibitor (antineoplastic) with demonstrated selectivity for BCR-ABL and other oncogenic kinases .

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Structure : Pyridine-based sulfonamide with benzyloxy and trimethyl substituents .
  • Key Differences :
    • Pyridine core instead of pyrimidine.
    • Lacks the pyrrolidine group but includes a benzyloxy substituent, which may reduce metabolic stability.
  • Synthetic Relevance : Demonstrates the versatility of sulfonylation reactions in modifying heterocyclic amines .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system .
  • Key Differences :
    • Heteroaromatic pyrazolo-pyrimidine scaffold instead of pyrimidine.
    • Contains fluorinated phenyl and chromen groups, which may enhance DNA intercalation or topoisomerase inhibition.
  • Physicochemical Data : Melting point 175–178°C; molecular mass 589.1 g/mol .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (µM)
Target Compound C₁₆H₁₆F₃N₅O₂S 399.4 Pyrrolidin-1-yl, CF₃, sulfonamide 2.8 12.3 (pH 7.4)
Flumbatinib C₂₉H₂₉F₃N₈O 586.6 4-Methylpiperazine, pyridin-3-yl 3.5 8.9 (pH 7.4)
Compound 17d C₂₁H₂₀F₃N₃O₃S 451.5 Benzyloxy, trimethylpyridine 3.1 5.6 (pH 7.4)
Example 53 C₂₈H₂₀F₂N₆O₃S 589.1 Fluorophenyl, chromen-4-one 4.2 <1.0 (pH 7.4)

*Calculated using fragment-based methods.

Key Observations:

  • The target compound’s pyrrolidine group contributes to moderate solubility despite the lipophilic trifluoromethyl group.
  • Flumbatinib’s higher molecular weight and piperazine group improve target affinity but reduce solubility compared to the target compound .
  • Chromen-containing derivatives (e.g., Example 53) exhibit poor solubility due to planar aromatic systems .

Q & A

Q. What analytical workflows validate synthetic intermediates when spectral data conflicts with expected results?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen environments in pyrimidine rings .

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